![molecular formula C9H10N4O2 B5958414 2-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol](/img/structure/B5958414.png)
2-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol
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Overview
Description
2-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol is a chemical compound with the molecular formula C8H8N4O2 This compound features a phenol group substituted with a methoxy group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol typically involves the introduction of the tetrazole ring onto a phenolic compound. One common method is the cycloaddition reaction between an azide and a nitrile group. The reaction conditions often require the use of a catalyst and a controlled temperature to ensure the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Scientific Research Applications
2-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxyl group, allowing it to bind to enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-methylphenol: Lacks the tetrazole ring, making it less versatile in biological applications.
4-(2-methyl-2H-tetrazol-5-yl)phenol: Similar structure but without the methoxy group, affecting its chemical reactivity and biological activity.
Uniqueness
2-methoxy-4-(2-methyl-2H-tetrazol-5-yl)phenol is unique due to the presence of both the methoxy group and the tetrazole ring. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-4-(2-methyltetrazol-5-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-13-11-9(10-12-13)6-3-4-7(14)8(5-6)15-2/h3-5,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAHYZOUJQHYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C=C2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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